molecular formula C11H14N2O6S2 B1212242 (5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 95415-91-1

(5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B1212242
CAS No.: 95415-91-1
M. Wt: 334.4 g/mol
InChI Key: LVCPLOQIOKEULU-GLDDHUGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a compound known for its antibacterial properties. It belongs to the class of beta-lactam antibiotics, which are widely used to treat bacterial infections by inhibiting cell wall synthesis. This compound is particularly notable for its stability against beta-lactamase enzymes, which are produced by bacteria to resist the effects of antibiotics .

Preparation Methods

The synthesis of (5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves several steps. One of the common synthetic routes includes the reaction of a penem nucleus with a thiol compound to introduce the thioether group. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like dimethylformamide (DMF). The industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

(5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thioether group, often using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

(5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The antibacterial activity of (5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is primarily due to its ability to inhibit cell wall synthesis in bacteria. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding disrupts the cell wall synthesis, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

(5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid can be compared with other beta-lactam antibiotics such as:

    Imipenem: Known for its broad-spectrum activity and stability against beta-lactamases.

    Meropenem: Similar to imipenem but with greater activity against Gram-negative bacteria.

    Ertapenem: Exhibits a longer half-life due to increased binding to plasma proteins.

The uniqueness of this compound lies in its specific structure, which provides stability against beta-lactamase enzymes and its potential for use against resistant bacterial strains .

Properties

CAS No.

95415-91-1

Molecular Formula

C11H14N2O6S2

Molecular Weight

334.4 g/mol

IUPAC Name

(5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C11H14N2O6S2/c1-4(14)5-7(15)13-6(9(16)17)10(21-8(5)13)20-3-2-19-11(12)18/h4-5,8,14H,2-3H2,1H3,(H2,12,18)(H,16,17)/t4-,5+,8-/m1/s1

InChI Key

LVCPLOQIOKEULU-GLDDHUGJSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)SCCOC(=O)N)C(=O)O)O

SMILES

CC(C1C2N(C1=O)C(=C(S2)SCCOC(=O)N)C(=O)O)O

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)SCCOC(=O)N)C(=O)O)O

Synonyms

2-carbamoyloxyethylthio-6-(1-hydroxyethyl)penem-3-carboxylic acid
Sch 34343
Sch-34343

Origin of Product

United States

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